molecular formula C20H15N3O3S B3435232 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B3435232
M. Wt: 377.4 g/mol
InChI Key: HXOLHCYDRAOITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively researched for its potential use in treating various diseases, including cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, this compound can reduce blood pressure, inhibit tumor growth, and reduce inflammation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure by blocking the vasoconstrictive effects of endothelin A receptor activation. This compound can also inhibit tumor growth and metastasis by blocking the proliferative effects of endothelin A receptor activation. Additionally, this compound can reduce inflammation by blocking the pro-inflammatory effects of endothelin A receptor activation.

Advantages and Limitations for Lab Experiments

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a selective endothelin A receptor antagonist, which allows for specific targeting of this receptor. This compound is also a synthetic peptide, which allows for precise control over its structure and properties. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases, cancer, and inflammation. Another area of interest is the development of more stable analogs of this compound with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and metastasis. Additionally, this compound has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOLHCYDRAOITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 5
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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 6
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2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

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